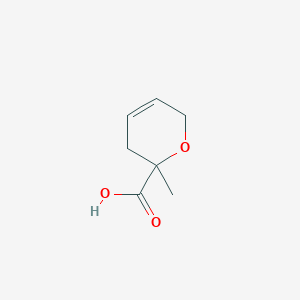

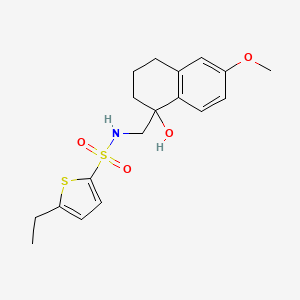

![molecular formula C18H9Cl2F3N4 B2571186 3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine CAS No. 1400872-28-7](/img/structure/B2571186.png)

3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocycles . They are part of many naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of similar compounds, pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, has been carried out from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds involves a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a brown solid appearance, a melting point of 183–144 °C, and certain characteristic IR and NMR peaks .科学的研究の応用

Antimicrobial and Anticancer Potential

Compounds structurally related to 3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine have shown promise as antimicrobial and anticancer agents. Specifically, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and demonstrated significant in vitro antimicrobial and anticancer activity. Some compounds even exhibited higher anticancer activity compared to the reference drug, doxorubicin, displaying good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Heterocyclic Synthesis

The pyrazolo[1,5-a]pyrimidin-7-yl moiety serves as a building block in heterocyclic synthesis. A diverse array of new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives were prepared through condensation reactions under various conditions. These compounds have potential applications in medicinal chemistry and drug development (Harb, Abbas, & Mostafa, 2005).

Synthesis of Imidazopyridines and Pyrazolopyridines

A versatile two-step synthesis method has been developed for 3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridines and 3-(2-chloropyrimidin-4-yl)-pyrazolo[1,5-a]pyridines. This methodology, which includes a cyclocondensation for late-stage elaboration, allows rapid access to various substitution patterns, highlighting the compound's versatility and potential in creating diverse molecular structures (Ducray et al., 2010).

Structure and Disorder in Isomorphous Structures

Studies on isomorphous structures containing the pyrazolo[1,5-a]pyrimidin-7-yl moiety have revealed adherence to the chlorine-methyl (Cl-Me) exchange rule. This suggests predictable and orderly substitution patterns in these heterocyclic compounds, which could be crucial for their function and interaction in biological systems. However, extensive disorder in these structures can pose challenges in their automatic detection and characterization (Swamy et al., 2013).

作用機序

Mode of Action

Pyrazolopyrimidines often exert their effects by binding to their target proteins and inhibiting their activity .

Biochemical Pathways

Inhibition of cdks by pyrazolopyrimidines can affect cell cycle progression and potentially induce apoptosis .

Result of Action

Inhibition of cdks can lead to cell cycle arrest and apoptosis, which could potentially have anti-cancer effects .

特性

IUPAC Name |

3-(4-chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F3N4/c19-12-3-1-10(2-4-12)13-9-26-27-15(5-6-24-17(13)27)16-14(20)7-11(8-25-16)18(21,22)23/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDJOFDVINHIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

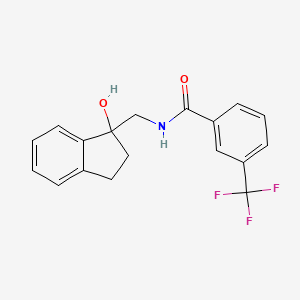

![5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one](/img/structure/B2571105.png)

![N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2571108.png)

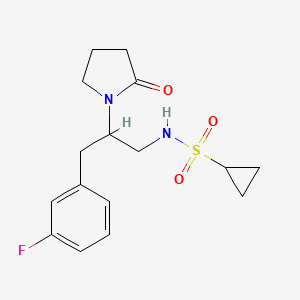

![N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2571110.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2571111.png)

![5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2571118.png)

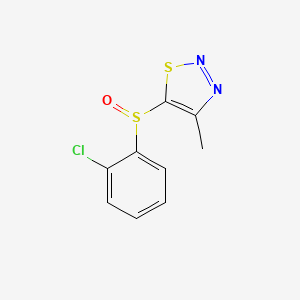

![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2571121.png)

![Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2571122.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)